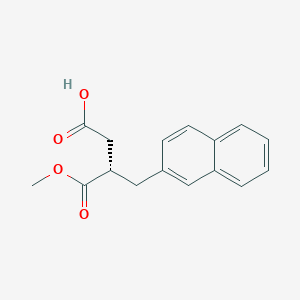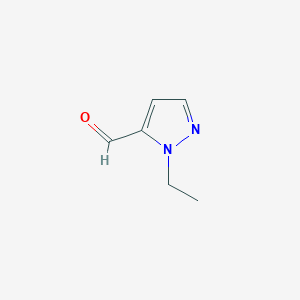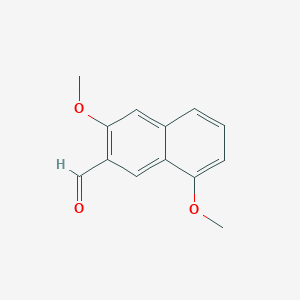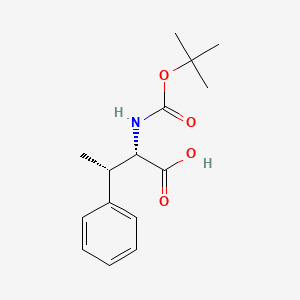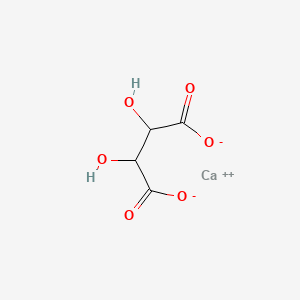
Calcium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium tartrate is a byproduct of the wine industry, prepared from wine fermentation dregs . It is the calcium salt of L-tartaric acid, an acid most commonly found in grapes . Its molecular formula is C4H4CaO6 .
Synthesis Analysis
This compound nanoparticles were synthesized by using a surfactant-mediated approach . The synthesis and linear optical and nonlinear optical characterization of this compound crystals are reported .Molecular Structure Analysis
The molecular formula of this compound is C4H4CaO6 . The average mass is 188.149 Da and the monoisotopic mass is 187.963379 Da .Chemical Reactions Analysis
This compound is the calcium salt of L-tartaric acid, an acid most commonly found in grapes . Its solubility decreases with lower temperature, which results in the forming of whitish (in red wine often reddish) crystalline clusters as it precipitates .Physical And Chemical Properties Analysis
This compound has a molar mass of 190.16484 g/mol (anhydrous) and 260.21 g/mol (tetrahydrate) . It appears as a hygroscopic white powder or colorless crystals . The density is 1.817 g/cm3 (tetrahydrate) . The tetrahydrate decomposes at 160 °C and the anhydrous form decomposes at 650 °C . Its solubility in water is 0.037 g/100 ml at 0 °C and 0.2 g/100 ml at 85 °C .科学的研究の応用
1. Catalytic Synthesis of Carbon Nanotubes
Calcium tartrate, when doped with nickel (Ni) and cobalt (Co), has been used in the catalytic synthesis of carbon nanotubes (CNTs) via chemical vapor deposition. Ni and Co nanoparticles formed in a calcium oxide matrix facilitate the production of thin CNTs, which are useful for various technological applications due to their unique electrical properties (Shlyakhova et al., 2009).
2. Solid Electrolyte in Proton Conductivity
This compound serves as an environmentally friendly solid electrolyte in proton conduction. This coordination polymer exhibits significant proton conductivity under high humidity conditions, making it a potential material for use in fuel cells and other energy applications (Saravanabharathi et al., 2014).
3. Corrosion Inhibition
The combination of calcium ions and tartrate ions has shown effectiveness in inhibiting the corrosion of pure aluminum in alkaline solutions. This cooperative effect is attributed to the formation of complexes that facilitate calcium ion adsorption on aluminum surfaces, highlighting potential industrial applications for corrosion prevention (Shao et al., 2003).
4. Nanoparticle Synthesis
This compound has been utilized in the synthesis of nanoparticles through a wet chemical method using a surfactant-mediated approach. These nanoparticles have potential applications in various fields, including biomedicine and electronics, due to their unique size-dependent properties (Tarpara et al., 2015).
作用機序
Safety and Hazards
Calcium tartrate should be handled with care. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
CAS番号 |
3164-34-9 |
|---|---|
分子式 |
C4H4CaO6 |
分子量 |
188.15 g/mol |
IUPAC名 |
calcium;2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 |
InChIキー |
GUPPESBEIQALOS-UHFFFAOYSA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
その他のCAS番号 |
110720-66-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



